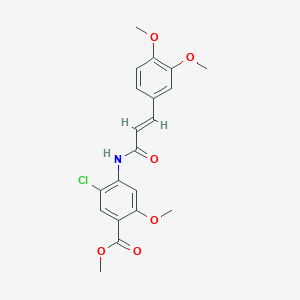
シス-ウロカン酸
概要
説明
シス-ウロカニン酸: ヒスチジンから体内で自然に生成される代謝産物であるトランス-ウロカニン酸の紫外線照射によって生成される化学化合物です . 紫外線照射に対する皮膚の反応における役割と、免疫抑制への関与で知られています .
製造方法
合成経路と反応条件: シス-ウロカニン酸は通常、トランス-ウロカニン酸の紫外線照射によって製造されます . このプロセスには、紫外線下でのトランス-ウロカニン酸からシス型への異性化が含まれます .
工業生産方法: シス-ウロカニン酸の工業生産は、トランス-ウロカニン酸の異性化を誘導するために紫外線を使用する同様の方法に従います . この方法は、シンプルで効果的であるため、効率的かつ広く使用されています .
科学的研究の応用
Cis-urocanic acid has a wide range of scientific research applications, including:
作用機序
生化学分析
Biochemical Properties
cis-Urocanic acid is involved in various biochemical reactions, primarily through its ability to transport protons from the mildly acidic extracellular medium into the cell cytosol. This proton transport leads to intracellular acidification, which can suppress several cellular activities . The compound interacts with enzymes such as serine/threonine and tyrosine phosphatases, inhibiting their activity and thereby affecting cell signaling pathways . Additionally, cis-Urocanic acid interacts with proteins involved in the immune response, contributing to its immunosuppressive effects .
Cellular Effects
cis-Urocanic acid has significant effects on various cell types and cellular processes. In cancer cells, it induces both apoptotic and necrotic cell death by impairing metabolic activity and arresting the cell cycle . The compound influences cell signaling pathways, such as the ERK and JNK pathways, by inhibiting phosphatase activity . This inhibition leads to changes in gene expression and cellular metabolism, ultimately suppressing cell proliferation and promoting apoptosis .
Molecular Mechanism
The molecular mechanism of cis-Urocanic acid involves its ability to transport protons into the cell cytosol, leading to intracellular acidification . This acidification affects various cellular processes, including enzyme activity and cell signaling pathways. cis-Urocanic acid inhibits serine/threonine and tyrosine phosphatases, which in turn activates the ERK and JNK pathways . These pathways play a crucial role in regulating cell proliferation, apoptosis, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-Urocanic acid change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term exposure to cis-Urocanic acid has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of cis-Urocanic acid vary with different dosages in animal models. At low doses, the compound can induce immunosuppression without significant toxicity . At higher doses, cis-Urocanic acid can cause adverse effects, including increased cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
cis-Urocanic acid is involved in metabolic pathways related to histidine metabolism. It is synthesized from histidine and can be further metabolized into other compounds . The compound interacts with enzymes such as urocanase, which catalyzes the conversion of urocanic acid to formiminoglutamic acid . These interactions can affect metabolic flux and the levels of various metabolites in the cell .
Transport and Distribution
cis-Urocanic acid is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, allowing it to accumulate in specific cellular compartments . The distribution of cis-Urocanic acid can influence its localization and activity within the cell .
Subcellular Localization
The subcellular localization of cis-Urocanic acid is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . This localization is crucial for its activity and function, as it allows cis-Urocanic acid to interact with specific biomolecules and cellular structures .
準備方法
Synthetic Routes and Reaction Conditions: Cis-urocanic acid is typically produced through the ultraviolet irradiation of trans-urocanic acid . This process involves the isomerization of trans-urocanic acid to its cis form under ultraviolet light .
Industrial Production Methods: The industrial production of cis-urocanic acid follows a similar method, utilizing ultraviolet light to induce the isomerization of trans-urocanic acid . This method is efficient and widely used due to its simplicity and effectiveness .
化学反応の分析
反応の種類: シス-ウロカニン酸は、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件:
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールが生成される場合があります .
科学研究への応用
シス-ウロカニン酸は、次のような幅広い科学研究用途があります。
類似化合物との比較
類似化合物:
トランス-ウロカニン酸: シス-ウロカニン酸の前駆体であり、ヒスチジンから生成されます.
ヒスチジン: ウロカニン酸が由来するアミノ酸.
イミダゾール誘導体: 構造と特性が類似した化合物.
独自性: シス-ウロカニン酸は、紫外線照射に対する皮膚の反応と、その免疫抑制特性における特定の役割のためにユニークです . トランス異性体とは異なり、シス-ウロカニン酸は免疫機能と炎症に大きな影響を与えることが示されています .
特性
IUPAC Name |
(Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIYMIARKYCTBW-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316398 | |
| Record name | cis-Urocanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-35-6 | |
| Record name | cis-Urocanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Urocanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Urocanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIS-UROCANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LM7WD7VIC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isopropyl (3-oxo-1-{[(2-thienylcarbonyl)amino]carbonothioyl}-2-piperazinyl)acetate](/img/structure/B1224134.png)
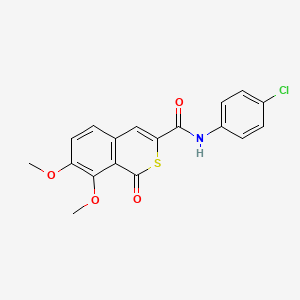
![4-(2,4-DICHLOROPHENYL)-2-[(2-PHENYLACETYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B1224137.png)
![2-[[6-[(3-bromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-1,3-benzothiazol-2-yl]thio]-N-phenylacetamide](/img/structure/B1224138.png)
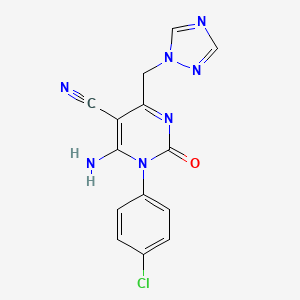
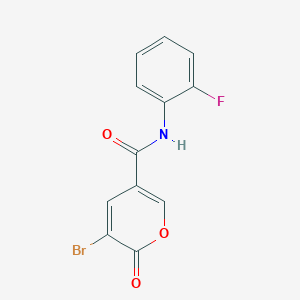
![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B1224146.png)
![1-(4-Acetylphenyl)-3-[(4-nitrophenyl)sulfonylamino]urea](/img/structure/B1224147.png)
![4-[[(2,4-difluoroanilino)-sulfanylidenemethyl]hydrazo]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B1224148.png)
![[3,5-Bis[(phenylmethyl)amino]-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B1224149.png)
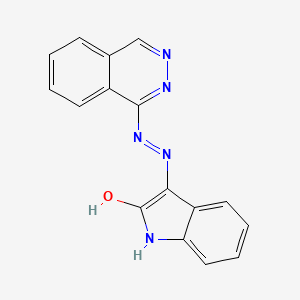
![2-[2-[[5-[1-(Dimethylamino)propyl]-4-[2-(4-morpholinyl)ethyl]-1,2,4-triazol-3-yl]thio]ethylamino]ethanol](/img/structure/B1224154.png)
![2-[(4-Fluorophenoxy)methyl]-5-(1-piperidinyl)-4-oxazolecarbonitrile](/img/structure/B1224155.png)
